N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide
Overview
Description
N’-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide is a chemical compound with the molecular formula C7H6F3N3O. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It’s known that trifluoromethyl-containing compounds are widely used in pharmaceutical and agrochemical compounds . They often exhibit improved drug potency toward their respective targets .
Mode of Action
It’s known that trifluoromethyl groups in molecules can significantly affect their reactivity . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can have diverse effects on various biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is known to improve the pharmacokinetic properties of many drugs .
Result of Action
It’s known that trifluoromethyl-containing compounds can have diverse effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly influence the action of many drugs .
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in 4-(Trifluoromethyl)pyridine-3-carboxamidoxime plays a significant role in its biochemical reactions . The trifluoromethyl group is known to participate in radical trifluoromethylation of carbon-centered radical intermediates
Cellular Effects
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The trifluoromethyl group is known to participate in radical trifluoromethylation of carbon-centered radical intermediates . This suggests that 4-(Trifluoromethyl)pyridine-3-carboxamidoxime may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide typically involves the reaction of 4-(trifluoromethyl)pyridine-3-carboxamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N’-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)pyridine-3-carboxamide
- 4-(trifluoromethyl)pyridine-3-carboxamide oxime
- 4-(trifluoromethyl)nicotinamidoxime
Uniqueness
N’-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide is unique due to the presence of both the trifluoromethyl group and the hydroxylamine moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N'-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13-14/h1-3,14H,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNDDLQXEIPJNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-85-0 | |
Record name | N-Hydroxy-4-(trifluoromethyl)-3-pyridinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 175204-85-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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